

# Application Notes and Protocols for Evaluating Biricodar Dicitrate in Patient-Derived Xenografts

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## For Researchers, Scientists, and Drug Development Professionals

Introduction

Patient-Derived Xenograft (PDX) models, which involve the implantation of human tumor tissues into immunodeficient mice, have emerged as a critical tool in preclinical cancer research. These models are highly valued for their ability to retain the histological and genetic characteristics of the original patient tumors, offering a more predictive platform for evaluating novel therapeutic agents compared to traditional cell line-derived xenografts.[1][2][3] **Biricodar Dicitrate** (formerly VX-710) is a potent, second-generation inhibitor of P-glycoprotein (P-gp, MDR1) and multidrug resistance-associated protein 1 (MRP1), two key ATP-binding cassette (ABC) transporters responsible for chemotherapy efflux and the development of multidrug resistance (MDR) in cancer cells.[4][5][6][7] By blocking these efflux pumps, **Biricodar Dicitrate** can restore tumor sensitivity to a wide range of chemotherapeutic agents.[4][8]

These application notes provide a comprehensive protocol for the preclinical evaluation of **Biricodar Dicitrate**'s efficacy in sensitizing patient-derived xenografts to standard-of-care chemotherapy.

## **Signaling Pathways and Drug Action**

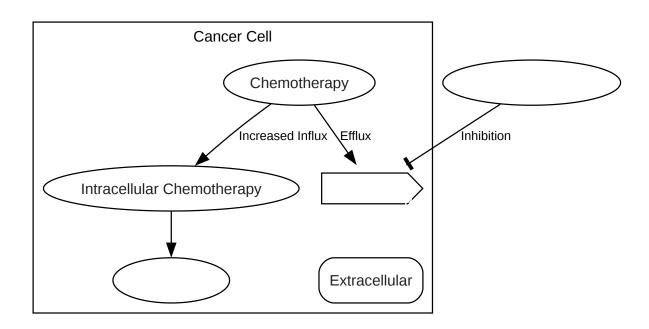


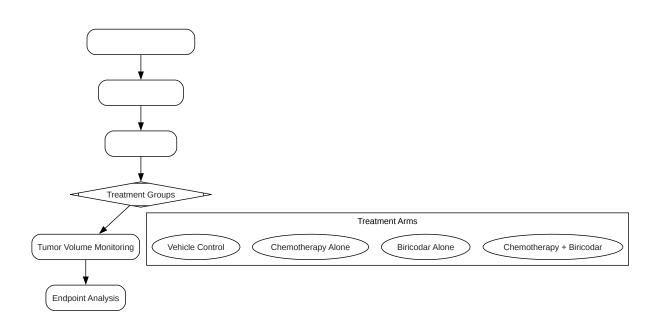
## Methodological & Application

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**Biricodar Dicitrate**'s primary mechanism of action is the inhibition of P-glycoprotein and MRP1. These transporters are expressed on the surface of cancer cells and actively pump out a variety of chemotherapeutic drugs, reducing their intracellular concentration and thereby their cytotoxic efficacy. Biricodar binds to these transporters and inhibits their function, leading to an accumulation of the co-administered chemotherapeutic agent within the cancer cell, ultimately enhancing its therapeutic effect.









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